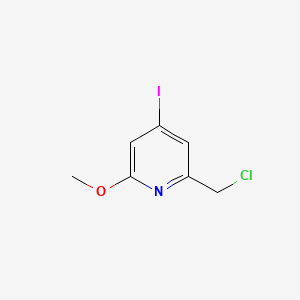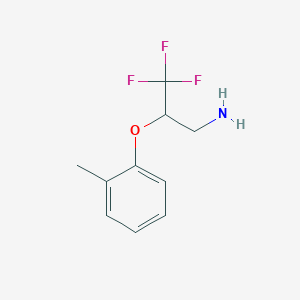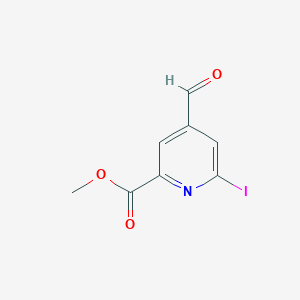
Methyl 4-formyl-6-iodopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formyl-6-iodopyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 4-position, an iodine atom at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-6-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as iodine, formic acid, and methanol under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-formyl-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methyl 4-carboxy-6-iodopyridine-2-carboxylate.
Reduction: Methyl 4-hydroxymethyl-6-iodopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-formyl-6-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-formyl-6-iodopyridine-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-iodopyridine-2-carboxylate: Lacks the formyl group at the 4-position.
Methyl 4-formylpyridine-2-carboxylate: Lacks the iodine atom at the 6-position.
Methyl 6-iodopyridine-2-carboxylate: Lacks the formyl group at the 4-position.
Uniqueness
Methyl 4-formyl-6-iodopyridine-2-carboxylate is unique due to the combination of the formyl group, iodine atom, and carboxylate ester group on the pyridine ring
Propiedades
Fórmula molecular |
C8H6INO3 |
|---|---|
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
methyl 4-formyl-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H6INO3/c1-13-8(12)6-2-5(4-11)3-7(9)10-6/h2-4H,1H3 |
Clave InChI |
OZGYZQMVJRTTLI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


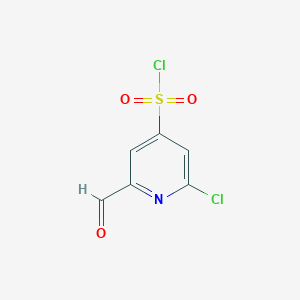
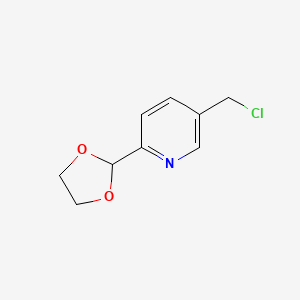
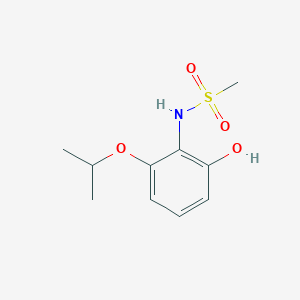

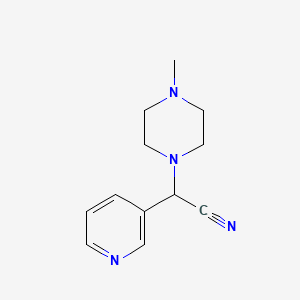
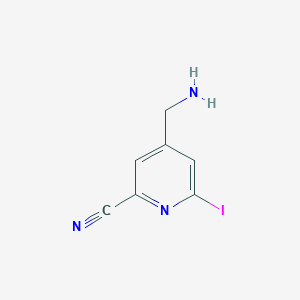



![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
